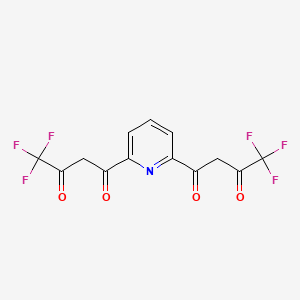

2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine

描述

2,6-Bis(4,4,4-Trifluoro-2,4-dioxybutyl)pyridine is a pyridine derivative featuring two trifluoromethyl-containing dioxybutyl substituents at the 2- and 6-positions of the pyridine ring. The trifluoromethyl groups impart high electronegativity, thermal stability, and chemical resistance, while the dioxybutyl chains enhance solubility in polar organic solvents. This compound is hypothesized to exhibit unique electronic and steric properties, making it suitable for applications in catalysis, material science, and bioactivity studies.

属性

分子式 |

C13H7F6NO4 |

|---|---|

分子量 |

355.19 g/mol |

IUPAC 名称 |

4,4,4-trifluoro-1-[6-(4,4,4-trifluoro-3-oxobutanoyl)pyridin-2-yl]butane-1,3-dione |

InChI |

InChI=1S/C13H7F6NO4/c14-12(15,16)10(23)4-8(21)6-2-1-3-7(20-6)9(22)5-11(24)13(17,18)19/h1-3H,4-5H2 |

InChI 键 |

IAVKBGWGYNVYCO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC(=C1)C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

化学反应分析

Types of Reactions

2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may require the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

科学研究应用

2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings

作用机制

The mechanism of action of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with electron-rich sites on proteins and other biomolecules, leading to changes in their activity and function. The compound can also participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which further contribute to its biological and chemical effects .

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

A critical factor in the behavior of pyridine derivatives is the nature of their substituents. Below is a comparative analysis of key compounds:

Key Observations :

生物活性

2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine is a compound characterized by its unique molecular structure, featuring a pyridine ring with trifluoroalkyl ether substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacological and chemical applications.

- Molecular Formula : C₁₃H₇F₆NO₄

- Molecular Weight : 355.20 g/mol

- CAS Number : 216299-25-1

The biological activity of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine is primarily attributed to its ability to interact with various biological targets. The trifluoroalkyl groups enhance lipophilicity, facilitating membrane penetration and interaction with cellular components. This compound may exhibit activities such as enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine demonstrates several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : There is evidence indicating that this compound can inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer progression.

Antimicrobial Activity Study

A study conducted on the antimicrobial effects of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

Antioxidant Activity Assessment

In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited a dose-dependent response:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Enzyme Inhibition Study

Research focusing on the inhibition of cyclooxygenase (COX) enzymes showed that the compound could inhibit COX-1 and COX-2 with IC50 values of 40 µM and 25 µM respectively. This suggests potential anti-inflammatory applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。